molecular formula C9H10O2 B12805887 2-Allylhydroquinone CAS No. 5721-21-1

2-Allylhydroquinone

Cat. No.: B12805887
CAS No.: 5721-21-1
M. Wt: 150.17 g/mol
InChI Key: GUAZTQZHLVAYRM-UHFFFAOYSA-N
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Description

2-Allylhydroquinone: is an organic compound with the molecular formula C9H10O2 It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by an allyl group (CH2=CH-CH2-)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allylhydroquinone can be synthesized through several methods:

  • Allylation of Hydroquinone: : This method involves the direct allylation of hydroquinone using allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions.

    C6H4(OH)2+CH2=CH-CH2BrC6H3(OH)2-CH2=CH-CH2+HBr\text{C6H4(OH)2} + \text{CH2=CH-CH2Br} \rightarrow \text{C6H3(OH)2-CH2=CH-CH2} + \text{HBr} C6H4(OH)2+CH2=CH-CH2Br→C6H3(OH)2-CH2=CH-CH2+HBr

  • Oxidation of 2-Allylphenol: : Another method involves the oxidation of 2-allylphenol using an oxidizing agent such as potassium permanganate or hydrogen peroxide. This reaction is carried out in an aqueous or organic solvent under controlled temperature conditions.

    C6H4(OH)-CH2=CH-CH2+[O]C6H3(OH)2-CH2=CH-CH2\text{C6H4(OH)-CH2=CH-CH2} + \text{[O]} \rightarrow \text{C6H3(OH)2-CH2=CH-CH2} C6H4(OH)-CH2=CH-CH2+[O]→C6H3(OH)2-CH2=CH-CH2

Industrial Production Methods

Industrial production of this compound typically involves the allylation of hydroquinone due to its simplicity and cost-effectiveness. The process is optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Allylhydroquinone undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized to form quinones, which are important intermediates in organic synthesis.

    C6H3(OH)2-CH2=CH-CH2+[O]C6H3(O)2-CH2=CH-CH2\text{C6H3(OH)2-CH2=CH-CH2} + \text{[O]} \rightarrow \text{C6H3(O)2-CH2=CH-CH2} C6H3(OH)2-CH2=CH-CH2+[O]→C6H3(O)2-CH2=CH-CH2

  • Reduction: : Reduction of this compound can yield hydroquinone derivatives with different substitution patterns.

    C6H3(OH)2-CH2=CH-CH2+[H]C6H3(OH)2-CH2-CH2-CH3\text{C6H3(OH)2-CH2=CH-CH2} + \text{[H]} \rightarrow \text{C6H3(OH)2-CH2-CH2-CH3} C6H3(OH)2-CH2=CH-CH2+[H]→C6H3(OH)2-CH2-CH2-CH3

  • Substitution: : The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

    Quinones: Formed through oxidation.

    Hydroquinone Derivatives: Formed through reduction and substitution reactions.

Scientific Research Applications

2-Allylhydroquinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have shown its potential as an antioxidant, which can protect cells from oxidative damage.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of polymers, resins, and dyes due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-allylhydroquinone involves its ability to donate electrons and neutralize free radicals, making it an effective antioxidant. It interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Hydroquinone: The parent compound, lacking the allyl group.

    2-Methylhydroquinone: Similar structure but with a methyl group instead of an allyl group.

    2-Ethylhydroquinone: Contains an ethyl group instead of an allyl group.

Uniqueness

2-Allylhydroquinone is unique due to the presence of the allyl group, which enhances its reactivity and potential applications compared to its analogs. The allyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

5721-21-1

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-prop-2-enylbenzene-1,4-diol

InChI

InChI=1S/C9H10O2/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6,10-11H,1,3H2

InChI Key

GUAZTQZHLVAYRM-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)O)O

Origin of Product

United States

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